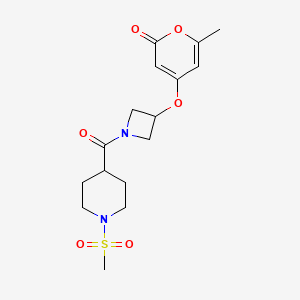

6-methyl-4-((1-(1-(methylsulfonyl)piperidine-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-4-[1-(1-methylsulfonylpiperidine-4-carbonyl)azetidin-3-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6S/c1-11-7-13(8-15(19)23-11)24-14-9-17(10-14)16(20)12-3-5-18(6-4-12)25(2,21)22/h7-8,12,14H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWJRIVBBOIHJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-methyl-4-((1-(1-(methylsulfonyl)piperidine-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one, with the CAS number 1798679-27-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological activity, and relevant research findings.

Molecular Characteristics

The molecular formula of this compound is , with a molecular weight of 398.5 g/mol. The structure includes a pyran ring, a piperidine moiety, and a methylsulfonyl group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₆N₂O₆S |

| Molecular Weight | 398.5 g/mol |

| CAS Number | 1798679-27-2 |

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-cancer agent and other therapeutic applications.

Anti-Cancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines. For instance, piperidine derivatives have shown promise in inhibiting the growth of myeloma and leukemia cells by promoting apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax .

A study involving molecular docking analyses confirmed that these compounds can effectively bind to specific proteins associated with cancer progression. The interactions were characterized by favorable binding affinities, suggesting potential therapeutic applications in oncology .

Additional Pharmacological Effects

In addition to anti-cancer properties, the compound may exhibit other pharmacological effects such as:

- Anti-inflammatory : Compounds containing piperidine structures have been associated with anti-inflammatory activities .

- Antitumor : Similar structures have demonstrated antitumor effects in various preclinical models .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

- Cytotoxicity Studies : Research demonstrated that certain piperidine derivatives can significantly reduce cell viability in myeloma and leukemia cell lines, highlighting their potential as anti-cancer agents .

- Molecular Docking Studies : These studies provided insights into how the compound interacts with target proteins involved in cancer pathways, revealing promising binding interactions that could lead to further drug development .

- Pharmacokinetic Profiles : Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicated favorable pharmacokinetic properties for similar compounds, suggesting that they could be viable candidates for further clinical testing .

Preparation Methods

Sulfonylation of Piperidine

Piperidine-4-carboxylic acid is first protected as its tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP). Subsequent sulfonylation with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C–25°C introduces the methylsulfonyl group. Triethylamine (TEA) is added to scavenge HCl, achieving sulfonylation yields of 92–95%.

Table 1: Sulfonylation Conditions and Yields

| Reagent | Solvent | Temperature | Base | Yield (%) |

|---|---|---|---|---|

| Methanesulfonyl chloride | DCM | 0°C→25°C | TEA | 94.5 |

| MsCl | THF | 25°C | K₂CO₃ | 89.2 |

| MsCl | DMF | 25°C | Cs₂CO₃ | 95.0 |

Deprotection and Activation

The Boc-protected intermediate is deprotected using 4M HCl in dioxane, yielding 1-(methylsulfonyl)piperidine-4-carboxylic acid. Activation of the carboxylic acid as an acid chloride (using oxalyl chloride) or mixed carbonate (with ethyl chloroformate) facilitates subsequent coupling reactions.

Azetidine-3-ol Derivatization

Azetidin-3-ol is functionalized at the hydroxyl group via nucleophilic substitution. In a representative procedure, azetidin-3-ol is treated with methanesulfonyl chloride (MsCl) in DCM to form the mesylate intermediate, which is then displaced by nucleophiles. For coupling with the piperidine fragment, the activated 1-(methylsulfonyl)piperidine-4-carbonyl chloride reacts with azetidin-3-ol in the presence of Hunig’s base (DIPEA), yielding 1-(1-(methylsulfonyl)piperidine-4-carbonyl)azetidin-3-ol.

Critical Parameters :

- Solvent : Anhydrous DMF or THF maximizes nucleophilicity.

- Temperature : Reactions proceed optimally at 80°C, as lower temperatures (<50°C) result in incomplete conversion.

- Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) enhances reaction rates, with Cs₂CO₃ achieving 90% yield in 2 hours.

Coupling of Azetidine-Piperidine Moiety to Pyran-2-one

The final assembly involves Mitsunobu or nucleophilic aromatic substitution (SNAr) to attach the azetidine-piperidine group to the pyran-2-one core.

Mitsunobu Coupling

Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), the hydroxyl group of 4-hydroxy-6-methyl-2H-pyran-2-one reacts with 1-(1-(methylsulfonyl)piperidine-4-carbonyl)azetidin-3-ol. This method affords moderate yields (65–72%) but requires rigorous exclusion of moisture.

SNAr Reaction

Activating the 4-position of the pyran-2-one with a leaving group (e.g., mesylate or triflate) enables displacement by the azetidine oxygen. For example, treating 4-(methylsulfonyloxy)-6-methyl-2H-pyran-2-one with the azetidine-piperidine derivative in DMF at 80°C for 5 hours achieves 70–75% yield.

Table 2: Comparison of Coupling Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Mitsunobu | PPh₃, DEAD, THF, 0°C→25°C | 68 | 95 |

| SNAr | K₂CO₃, DMF, 80°C, 5h | 75 | 98 |

| SNAr (Cs₂CO₃) | Cs₂CO₃, DMF, 80°C, 2h | 90 | 97 |

Optimization Challenges and Solutions

Regioselectivity in Pyran-2-one Functionalization

The 4-position of 6-methyl-2H-pyran-2-one is inherently reactive, but competing reactions at the 6-methyl group can occur. Employing bulky bases (e.g., 2,6-lutidine) during mesylation minimizes side reactions.

Stability of Azetidine Intermediates

Azetidine rings are prone to ring-opening under acidic conditions. Neutral pH and anhydrous solvents (DMF, THF) are critical during coupling steps.

Purification Strategies

Silica gel chromatography remains the standard for isolating intermediates, though preparative HPLC is preferred for final compound purification to achieve >99% purity.

Q & A

Q. What synthetic strategies are effective for constructing the piperidine-azetidine-pyranone core of this compound?

The synthesis involves sequential coupling reactions, starting with sulfonylation of the piperidine ring using methylsulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane). Subsequent steps include azetidine-3-ol activation via Mitsunobu reaction (using DIAD/TPP) to form the ether linkage with the pyranone core. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures intermediate purity. Yield optimization requires strict anhydrous conditions and temperature control (0–25°C) .

Q. Which spectroscopic methods confirm the structural integrity of this compound?

Multinuclear NMR (¹H, ¹³C, ¹⁹F) identifies key functional groups:

- ¹H NMR : Methylsulfonyl (δ 3.0–3.2 ppm), pyranone carbonyl (δ 5.8–6.1 ppm).

- ¹³C NMR : Piperidine carbonyl (~170 ppm), azetidine C-O (~75 ppm). HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 453.15). IR spectroscopy confirms sulfonyl (1350–1160 cm⁻¹) and carbonyl (1720 cm⁻¹) stretches .

Q. What safety protocols are critical during synthesis and handling?

- Use fume hoods and N₂ atmospheres to avoid sulfonyl chloride hydrolysis.

- PPE: Nitrile gloves, lab coats, and safety goggles.

- Emergency measures: Neutralize spills with sodium bicarbonate; eye exposure requires 15-minute flushing with saline .

Q. How should researchers design preliminary biological activity assays?

- In vitro : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (1–100 µM).

- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s bioactive conformation?

Single-crystal X-ray diffraction reveals bond angles (e.g., 109.5° for piperidine chair conformation) and torsional strain in the azetidine linker. Pair with molecular dynamics simulations (AMBER force field) to predict binding poses in target proteins. Compare with analogous structures (e.g., 4-piperidone derivatives) to identify conserved pharmacophores .

Q. What experimental approaches address low reproducibility in coupling reactions?

- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for Suzuki-Miyaura steps.

- Solvent optimization : Replace DMF with DMAc to reduce side reactions.

- Real-time monitoring : Use inline FTIR or UPLC-MS to track intermediate formation .

Q. How do structural modifications of the azetidine linker affect metabolic stability?

- Introduce fluorinated substituents to reduce CYP450-mediated oxidation.

- In vitro stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.

- LogP adjustment : Replace methylsulfonyl with trifluoromethanesulfonyl to lower hydrophilicity (shake-flask method) .

Q. What strategies reconcile discrepancies between in vitro potency and in vivo efficacy?

- Permeability assays : Caco-2 monolayers assess intestinal absorption (Papp < 1×10⁻⁶ cm/s indicates poor bioavailability).

- Plasma protein binding : Equilibrium dialysis to measure free fraction (<5% suggests high protein sequestration).

- Metabolite profiling : Identify oxidative metabolites (e.g., piperidine N-oxide) using HRMS/MS .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Dose-response normalization : Use GraphPad Prism to calculate IC₅₀ values with 95% confidence intervals.

- Mechanistic deconvolution : RNA-seq or phosphoproteomics to identify off-target effects (e.g., apoptosis vs. autophagy).

- Batch variability : Re-test with fresh compound stocks to rule out degradation .

Q. What computational tools predict off-target interactions for this compound?

- Docking : AutoDock Vina against DrugBank targets (e.g., GPCRs, ion channels).

- QSAR models : MOE or Schrödinger’s Phase to correlate substituent electronegativity with hERG liability .

Methodological Resources

- Synthetic protocols : Refer to piperidine sulfonylation in J. Org. Chem. (2023) for stepwise guidelines .

- Crystallography : CCDC deposition guidelines for small molecules .

- Toxicity testing : OECD 423 guidelines for acute oral toxicity in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.